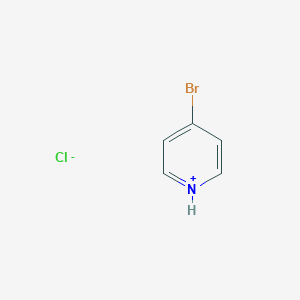

4-Bromopyridine hydrochloride

描述

Significance of Pyridine (B92270) Scaffolds in Organic and Medicinal Chemistry

Pyridine (C5H5N), an aromatic heterocyclic compound, is a cornerstone in both organic and medicinal chemistry. rsc.org Its structure, analogous to a benzene (B151609) ring with one carbon atom replaced by a nitrogen atom, imparts unique properties that make it a "privileged scaffold" in drug design. rsc.orgresearchgate.net The nitrogen atom's presence allows for hydrogen bonding and introduces basicity, which can enhance the solubility and bioavailability of drug molecules. enpress-publisher.commdpi.com

The versatility of the pyridine ring allows for a wide array of chemical modifications, enabling the synthesis of a vast library of compounds with diverse biological activities. enpress-publisher.com This has led to the incorporation of pyridine scaffolds in numerous FDA-approved drugs for treating a wide spectrum of diseases, including cancer, viral infections, and inflammatory conditions. rsc.orgresearchgate.netnih.gov The ability of the pyridine nucleus to be fused with other ring systems further expands its utility in creating novel therapeutic agents. enpress-publisher.comnih.gov The ongoing research into pyridine derivatives continues to yield new pharmaceuticals, highlighting its enduring importance in medicinal chemistry. researchgate.netnih.gov

Overview of Halogenated Pyridine Derivatives in Chemical Synthesis

Halogenated pyridines, or halopyridines, are a critical class of pyridine derivatives that serve as versatile building blocks in organic synthesis. eurekalert.org The introduction of a halogen atom onto the pyridine ring significantly influences its chemical reactivity, providing a handle for a variety of synthetic transformations. nih.gov These compounds are particularly valuable as starting materials for nucleophilic substitution and cross-coupling reactions, which are fundamental processes for constructing more complex molecules. eurekalert.orgacs.org

Among the most important applications of halopyridines is their use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.comresearchgate.net These reactions allow for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds and other complex structures that are often found in pharmaceuticals and agrochemicals. rsc.orgmdpi.com The position of the halogen on the pyridine ring, as well as the nature of the halogen itself, dictates the regioselectivity and efficiency of these coupling reactions. researchgate.net The development of new methods for the selective halogenation of pyridines remains an active area of research, as it opens up new avenues for the synthesis of novel functional molecules. nih.gov Halogenated pyridines are also used in the synthesis of other heterocyclic and macrocyclic compounds. eurekalert.org

Historical Context of 4-Bromopyridine (B75155) Hydrochloride in Research

4-Bromopyridine hydrochloride has long been recognized as a valuable intermediate in chemical synthesis. fishersci.dk Its utility stems from the reactivity of the bromine atom at the 4-position of the pyridine ring, which makes it a key component in the synthesis of a variety of more complex molecules. chemimpex.com Historically, research involving this compound has been prominent in the development of pharmaceuticals and agrochemicals. chemimpex.comdatavagyanik.com

Early synthetic routes often involved the bromination of pyridine, a process for which various methods have been developed over time. chempanda.com The hydrochloride salt form enhances the compound's stability and handling properties. In more recent research, this compound has been employed in the synthesis of targeted therapeutic agents. For instance, it has been used as a starting material in the creation of compounds for potential use in treating neurological disorders. chemimpex.com Furthermore, its application in cross-coupling reactions, such as in the synthesis of C-4 alkylated pyridines, underscores its continued relevance in modern organic synthesis. scispace.comnih.gov The compound has also been utilized in the preparation of ligands for the formation of coordination polymers with interesting magnetic and optical properties. alfa-chemistry.com A significant application of 4-bromopyridine is in the commercial production of the drug abiraterone. chempanda.com

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

4-bromopyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN.ClH/c6-5-1-3-7-4-2-5;/h1-4H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPZMVUQGXAOJIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075165 | |

| Record name | Pyridine, 4-bromo-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19524-06-2 | |

| Record name | 4-Bromopyridine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19524-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromopyridinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019524062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19524-06-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-bromo-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromopyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromopyridine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FJ6PZ78KV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 4 Bromopyridine Hydrochloride

Established Synthetic Routes Involving 4-Bromopyridine (B75155) Hydrochloride

Traditional synthetic strategies often employ 4-bromopyridine hydrochloride in multi-step sequences to build functionalized pyridine (B92270) derivatives. These routes typically begin by converting the hydrochloride salt to its more reactive free base, 4-bromopyridine, through treatment with a basic solution. chemicalbook.comgoogle.com The resulting free base is then used in subsequent transformations.

A notable synthetic pathway that begins with this compound involves a sequence of esterification and ammonification (or ammonolysis) to produce amide intermediates. guidechem.comgoogle.com This approach is prominently featured in the synthesis of 2-amino-4-bromopyridine (B18318). guidechem.comgoogle.com

The process unfolds in several stages:

Free Base Liberation : this compound is first treated with a base, such as sodium bicarbonate, to liberate the 4-bromopyridine free base, which is then extracted into an organic solvent like dichloromethane. guidechem.com

Esterification : The 4-bromopyridine undergoes an esterification reaction to introduce an ester group onto the pyridine ring, yielding a crude product such as 4-bromo-2-pyridinecarboxylic acid ethyl ester. guidechem.comgoogle.comgoogle.com

Ammonification : The crude ester is then subjected to ammonification, where it reacts with an ammonia (B1221849) solution. guidechem.comgoogle.com This step converts the ester group into a primary amide, resulting in the formation of 4-bromo-2-pyridinecarboxamide. google.comevitachem.com The crude amide can then be isolated for use in further reactions. guidechem.com

This sequence effectively functionalizes the pyridine ring at the 2-position, preparing the molecule for subsequent transformations like the Hofmann degradation.

The Hofmann degradation is a crucial subsequent step in the synthesis of aminated pyridines, starting from the amide intermediate generated via the methods described above. guidechem.com This reaction converts the 4-bromo-2-pyridinecarboxamide into 2-amino-4-bromopyridine. google.comgoogle.com

The reaction is typically carried out by treating the amide with sodium hypobromite (B1234621) (NaOBr), which is generated in situ from bromine and sodium hydroxide (B78521) at low temperatures. The mixture is then heated to induce the degradation, which involves a molecular rearrangement that removes the carbonyl group and yields the primary amine. guidechem.com The final product, 2-amino-4-bromopyridine, is then isolated and purified. guidechem.com Patents describing this process provide specific molar ratios for the reactants to optimize the reaction. google.com

| Reactant | Molar Ratio |

|---|---|

| 4-bromopyridine-2-formamide | 1 |

| Sodium Hydroxide (NaOH) | 2 - 6 |

| Bromine (Br₂) | 1.4 - 2.5 |

Advanced and Novel Synthetic Approaches

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and scalable methods. For pyridine derivatives, continuous flow microreactor technology represents a significant leap forward, particularly for handling unstable intermediates and improving reaction control.

The use of 4-bromopyridine in organometallic reactions, such as halogen-lithium exchange, is often complicated by the instability of the free base and the need for cryogenic temperatures (-78 °C or lower) in conventional batch processes to prevent side reactions. thieme-connect.compublish.csiro.au Continuous flow microreactors overcome these challenges by offering superior heat transfer and precise control over residence times. publish.csiro.auresearchgate.net

In a typical flow setup, a solution of this compound can be directly integrated into a multi-step sequence. The hydrochloride is first mixed with a basic solution in one part of the reactor to generate the free base in situ. This stream is immediately mixed with an organolithium reagent (like n-BuLi) in a subsequent section of the microreactor to perform the Br/Li exchange. thieme-connect.comresearchgate.net The short residence time (often on the order of seconds or even milliseconds) and efficient heat dissipation of the microreactor allow the reaction to be performed at significantly higher temperatures (e.g., -20°C or higher) than batch methods, without decomposition. researchgate.netrsc.org The resulting pyridyllithium intermediate can then be immediately reacted with an electrophile in the next stage of the flow system. researchgate.net

| Temperature (°C) | Residence Time (s) | Yield of Monosubstituted Product (%) |

|---|---|---|

| -78 | 0.055 | 88 |

| -28 | 0.055 | 91 |

| 0 | 0.055 | 93 |

| 20 | 0.055 | 86 |

Building on the advantages of microreactors, "flash synthesis" techniques integrate multiple reaction and workup steps into a single, continuous, and extremely fast process. thieme-connect.comresearchgate.net For this compound, this involves combining the desalting, phase separation, and subsequent halogen-lithium exchange reaction into one seamless flow operation. thieme-connect.comdntb.gov.ua

This one-flow operation eliminates the need to isolate the unstable 4-bromopyridine free base, as it is generated and consumed within seconds. thieme-connect.com Research has demonstrated that this entire sequence can be completed in under 20 seconds, leading to higher yields than conventional methods because the rapid consumption of the intermediate prevents its decomposition. thieme-connect.comresearchgate.net This approach exemplifies a safer, greener, and more efficient process for utilizing this compound in synthesis. thieme-connect.comresearchgate.net

A key advantage of microflow systems is the ability to precisely control reaction conditions to achieve high selectivity. Chemoselectivity—the ability to react with one functional group in the presence of others—can be effectively "switched" in microreactors. For instance, in the functionalization of dibromopyridines, a flow reactor can be set up to perform a Br/Li exchange at the first bromine atom, followed by quenching with an electrophile. The product stream can then be directed into a second reactor module to functionalize the second bromine atom with a different electrophile. publish.csiro.auresearchgate.net

This level of control is achieved by carefully managing residence times, reactant stoichiometry, and temperature at each stage. acs.org Furthermore, in more complex systems involving bimetallic reagents, the choice of catalyst and metal species can be used to direct cross-coupling reactions to a specific site on the aromatic ring, allowing for switchable chemoselectivity based on the reaction setup. acs.org This precise control enables the synthesis of highly complex, multi-substituted pyridines that would be difficult to achieve using traditional batch chemistry. researchgate.net

Synthetic Methodologies for this compound and Its Derivatives

This article explores specific synthetic strategies involving this compound, a key intermediate in the production of various chemical compounds. The focus is on the application of sustainable practices, its use in the synthesis of its derivatives, and its role as a precursor for other functionalized pyridine compounds.

2 Green Chemistry Principles in this compound Synthesis

The global chemical industry is increasingly adopting sustainable practices, with a notable shift towards the implementation of green chemistry principles in the production of intermediates like this compound. mdpi.com This trend is driven by both regulatory pressures and a growing demand from clients for environmentally conscious products. mdpi.com Companies in regions like the Netherlands have been actively integrating green chemistry to create new business opportunities. mdpi.com

A key challenge in using this compound is that it is a salt, and the free base, 4-bromopyridine, is unstable. lookchem.com Traditionally, this requires a desalting step with a basic aqueous solution, separation of the layers, and drying before the 4-bromopyridine can be used in an organic reaction. lookchem.com This multi-step process generates waste and consumes time and resources.

3 Derivatization from 4-Bromopyridine-2-carbonitrile (B16425)

4-Bromopyridine-2-carbonitrile serves as a valuable starting material for the synthesis of a variety of more complex molecules and pharmaceutical intermediates. lookchem.com The reactivity of its functional groups—the bromine atom and the nitrile group—allows for diverse chemical transformations. This compound is a key building block in the production of several downstream products, including therapeutically important molecules. lookchem.com

One of the significant derivatives is the drug sorafenib, which can be synthesized from 4-bromopyridine-2-carbonitrile. lookchem.com The synthesis pathway also leads to other important intermediates such as 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide and 4-bromopyridine-2-carboxamidine hydrochloride. lookchem.com The versatility of 4-bromopyridine-2-carbonitrile as a precursor highlights its importance in medicinal chemistry and drug development. lookchem.com

The general reactivity of brominated pyridines allows for their participation in various coupling reactions, which are fundamental in modern organic synthesis. mdpi.com For instance, the bromine atom can be targeted in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular architectures. mdpi.com

4 Synthesis of 2-amino-4-bromopyridine from this compound

The process begins with the esterification of this compound. google.comoakwoodchemical.com In this step, the starting material is reacted with reagents such as ethyl pyruvate (B1213749) and hydrogen peroxide in the presence of ferrous sulfate (B86663) and sulfuric acid to yield a crude 4-bromo-2-pyridinecarboxylic acid ethyl ester (also referred to as 4-bromopyridine-2-ethyl formate). oakwoodchemical.com

The crude ester from the first step then undergoes an amination reaction. google.comoakwoodchemical.com It is treated with an ammonia solution, which converts the ester group into an amide, yielding 4-bromo-2-pyridinecarboxamide (or 4-bromopyridine-2-methane amide). oakwoodchemical.com

The final step is a Hofmann degradation of the 4-bromo-2-pyridinecarboxamide. google.comoakwoodchemical.com The amide is treated with bromine and sodium hydroxide. This reaction rearranges the amide into a primary amine, yielding the final product, 2-amino-4-bromopyridine. google.comoakwoodchemical.com The product can then be purified by crystallization.

The table below summarizes the key stages of this synthetic pathway.

| Step Number | Reaction Type | Starting Material | Key Reagents | Product |

| 1 | Esterification | This compound | Ethyl pyruvate, Hydrogen peroxide, Ferrous sulfate, Sulfuric acid | 4-bromo-2-pyridinecarboxylic acid ethyl ester |

| 2 | Amination | 4-bromo-2-pyridinecarboxylic acid ethyl ester | Ammonia solution | 4-bromo-2-pyridinecarboxamide |

| 3 | Hofmann Degradation | 4-bromo-2-pyridinecarboxamide | Bromine, Sodium hydroxide | 2-amino-4-bromopyridine |

Reactivity and Reaction Mechanisms

Mechanistic Studies of Reactions Involving 4-Bromopyridine (B75155) Hydrochloride

The reactivity of 4-bromopyridine is significantly influenced by the electron-withdrawing nature of the nitrogen atom within the pyridine (B92270) ring. Mechanistic studies have explored several key transformation pathways, including nucleophilic aromatic substitution (SNAr), elimination-addition reactions via pyridyne intermediates, and metal-halogen exchange processes.

In traditional nucleophilic aromatic substitution, the reaction of 4-bromopyridine proceeds through a negatively charged intermediate known as a Meisenheimer complex. This pathway is facilitated by the presence of electron-withdrawing groups that stabilize the intermediate.

More complex mechanisms have also been elucidated. For instance, the base-catalyzed isomerization of 3-bromopyridines to 4-bromopyridines has been shown to proceed through a 3,4-pyridyne intermediate. amazonaws.com In this pathway, a strong base induces the elimination of hydrogen bromide to form the highly reactive pyridyne. Subsequent addition of a bromide ion to this intermediate can lead to the formation of 4-bromopyridine, which can then undergo a more facile SNAr reaction. amazonaws.com This tandem isomerization and substitution strategy allows for the selective functionalization at the C4-position starting from a C3-halogenated precursor. amazonaws.com

Furthermore, the halogen-lithium exchange reaction involving 4-bromopyridine and organolithium reagents is a fundamental process in organometallic chemistry. Kinetic studies indicate that this reaction follows second-order kinetics. The mechanism involves a kinetically controlled process dependent on the stability of the resulting carbanion intermediates.

Cross-Coupling Reactions Utilizing 4-Bromopyridine Hydrochloride

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound serves as a versatile substrate in several of these transformations. The Suzuki-Miyaura and Negishi couplings are prominent examples, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the 4-position of the pyridine ring.

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. wikipedia.orglibretexts.org It is one of the most efficient methods for creating C(sp²)–C(sp²) bonds due to its mild reaction conditions, broad substrate scope, and the high stability of the boronic acid reagents. nih.gov The general mechanism involves a catalytic cycle comprising three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. youtube.commdpi.com

A variety of palladium catalysts have been successfully employed for the Suzuki-Miyaura coupling of 4-bromopyridine and its derivatives. Catalytic systems often consist of a palladium source, such as Pd(OAc)₂ or Pd(PPh₃)₄, and a ligand. mdpi.comresearchgate.net The choice of catalyst, base, and solvent can significantly impact reaction efficiency and yield. For example, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids achieved good yields using 5 mol% of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with K₃PO₄ as the base in 1,4-dioxane. mdpi.com It was noted that electron-rich boronic acids generally provided better yields, as electron deficiency on the boronic acid can slow the crucial transmetalation step. mdpi.com

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions

| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 °C, 18-22 h | 85 | mdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 °C, 18-22 h | 89 | mdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 °C, 18-22 h | 92 | mdpi.com |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl₂(dppf) (10 mol%) | Cs₂CO₃ | DME | Reflux, 48 h | 85 | nih.gov |

While phosphine (B1218219) ligands are common in palladium catalysis, their toxicity and sensitivity to air have driven the development of phosphine-free catalytic systems. researchgate.net Highly effective phosphine-free catalysts for Suzuki-Miyaura couplings include palladium complexes with N-heterocyclic carbenes (NHCs), palladacycles, and Schiff bases. nih.gov For example, a palladium(II) complex derived from 4-aminoantipyrine (B1666024) has been shown to be a highly active precatalyst for the coupling of aryl bromides with phenylboronic acids. nih.gov These reactions can be carried out in ethanol, open to the air, with low catalyst loading, demonstrating the robustness and practicality of such phosphine-free systems. nih.gov

Table 2: Phosphine-Free Suzuki-Miyaura Reaction of p-Bromobenzaldehyde

| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| p-Bromobenzaldehyde | Phenylboronic acid | 4-AAP–Pd(II) (0.3 mol%) | K₂CO₃ | Ethanol | Reflux | 98 | nih.gov |

| p-Bromobenzaldehyde | Phenylboronic acid | 4-AAP–Pd(II) (0.3 mol%) | Na₂CO₃ | Ethanol | Reflux | 97 | nih.gov |

| p-Bromobenzaldehyde | Phenylboronic acid | 4-AAP–Pd(II) (0.3 mol%) | Cs₂CO₃ | Ethanol | Reflux | 95 | nih.gov |

Performing Suzuki-Miyaura reactions in aqueous media is a key goal of green chemistry, offering benefits in cost, safety, and environmental impact. researchgate.net Methodologies have been developed for the cross-coupling of heteroaryl halides under exceptionally mild, aqueous conditions. A notable protocol allows for the Suzuki-Miyaura cross-coupling of various heteroaryl bromides at 37 °C in a water-acetonitrile mixture, in the presence of air. nih.gov This approach utilizes a commercially available Pd/SPhos catalyst system and has been successfully applied to functionalize complex molecules. nih.gov

Table 3: Aqueous Suzuki-Miyaura Coupling with p-Tolyl Boronic Acid

| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromopyridine | p-Tolyl boronic acid | Pd/SSphos (5 mol%) | K₂CO₃ | Water-acetonitrile (4:1) | 37 °C, 18 h | 92 | nih.gov |

| 4-Bromo-2-fluoropyridine | p-Tolyl boronic acid | Pd/SSphos (5 mol%) | K₂CO₃ | Water-acetonitrile (4:1) | 37 °C, 18 h | 85 | nih.gov |

| 4-Bromo-3-methylpyridine | p-Tolyl boronic acid | Pd/SSphos (5 mol%) | K₂CO₃ | Water-acetonitrile (4:1) | 37 °C, 18 h | 91 | nih.gov |

The Negishi cross-coupling reaction involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is highly versatile, allowing for the formation of C-C bonds between sp³, sp², and sp hybridized carbon atoms, and it demonstrates high functional group tolerance. wikipedia.orgthermofisher.com

For substrates like 4-bromopyridine, the protocol often involves a two-step sequence. First, the 4-bromopyridine is converted into a more reactive organozinc reagent. This can be achieved through a halide-directed deprotonation using a strong base like lithium diisopropylamide (LDA), followed by transmetalation with a zinc salt such as ZnCl₂. thieme-connect.com The resulting pyridyl organozinc species can then undergo a palladium-mediated Negishi cross-coupling with various aryl iodides or bromides. thieme-connect.com This sequential approach enables regioselective functionalization, for instance, at the C3 position first, followed by further substitution at other positions on the pyridine ring. thieme-connect.com

Table 4: Example of a Negishi Cross-Coupling Protocol

| Step | Reagents | Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Deprotonation/Transmetalation | 4-Bromopyridine, LDA, THF; then ZnCl₂ | -78 °C to room temp | (3-Bromo-4-pyridyl)zinc chloride | thieme-connect.com |

| 2. Cross-Coupling | Aryl iodide, Pd(PPh₃)₄ | Reflux, 3 h | 3-Aryl-4-bromopyridine | thieme-connect.com |

Ullmann-Type Coupling Reactions

Ullmann-type coupling reactions represent a classical method for the formation of carbon-carbon and carbon-heteroatom bonds, traditionally employing copper as a catalyst. These reactions are particularly useful for the synthesis of biaryl compounds and aryl ethers, amines, or thioethers from aryl halides. wikipedia.orgorganic-chemistry.org While modern variations often utilize palladium or nickel, the copper-catalyzed process remains relevant. wikipedia.org

The mechanism of the classic Ullmann reaction for biaryl synthesis involves the coupling of two aryl halide molecules in the presence of copper at elevated temperatures. organic-chemistry.orgbyjus.com The process is generally understood to proceed through the following key steps:

Formation of an Active Copper(I) Species : Metallic copper reacts with an aryl halide to form an organocopper(I) intermediate (Ar-Cu). byjus.comoperachem.com

Oxidative Addition : This organocopper species can then undergo oxidative addition with a second molecule of the aryl halide. organic-chemistry.orgoperachem.com

Reductive Elimination : The resulting diarylcopper intermediate undergoes reductive elimination to form the biaryl product (Ar-Ar) and regenerate a copper species that can continue the catalytic cycle. byjus.comoperachem.com

In the context of 4-bromopyridine, it can serve as a substrate for Ullmann homocoupling to produce 4,4'-bipyridine (B149096). Studies on related halopyridines, such as 2-bromopyridine (B144113), have demonstrated successful homocoupling to afford the corresponding bipyridine with moderate yields under specific catalytic conditions. nih.gov For Ullmann-type C-N or C-O coupling (Ullmann condensation), this compound would first be neutralized to the free base, which can then react with nucleophiles like amines or alcohols in the presence of a copper catalyst to form 4-aminopyridines or 4-alkoxypyridines, respectively. wikipedia.org The reaction involves the in situ formation of a copper(I) amide or alkoxide, which then reacts with the aryl halide. wikipedia.org

| Reaction Type | Reactants | Catalyst | Product | Key Mechanistic Steps |

| Ullmann Homocoupling | 4-Bromopyridine | Copper | 4,4'-Bipyridine | Oxidative Addition, Reductive Elimination |

| Ullmann Condensation (C-N) | 4-Bromopyridine, Amine (R-NH2) | Copper | 4-(Alkylamino)pyridine | Formation of Cu(I) amide, Nucleophilic Substitution |

| Ullmann Condensation (C-O) | 4-Bromopyridine, Alcohol (R-OH) | Copper | 4-Alkoxypyridine | Formation of Cu(I) alkoxide, Nucleophilic Substitution |

Decarboxylative Cross-Coupling Reactions

Decarboxylative cross-coupling has emerged as a powerful strategy for C-C bond formation, utilizing carboxylic acids as readily available, stable, and inexpensive coupling partners in place of traditional organometallic reagents. wikipedia.orgnih.gov These reactions involve the coupling of a carboxylic acid with an organic halide, accompanied by the extrusion of carbon dioxide (CO₂). wikipedia.orgrsc.org

The reaction is typically catalyzed by transition metals, most commonly palladium, often in conjunction with a co-catalyst like copper or silver. wikipedia.orgresearchgate.net The general advantages of this methodology include its tolerance of a wide range of functional groups and the avoidance of sensitive organometallic intermediates. wikipedia.org

For heteroaromatic systems, palladium-catalyzed decarboxylative coupling provides a valuable route to functionalized pyridines. wikipedia.org In a typical reaction involving 4-bromopyridine, a suitable carboxylic acid (e.g., an aromatic or aliphatic carboxylic acid) would be used as the coupling partner. The mechanism is believed to involve two interconnected catalytic cycles. For a bimetallic Pd/Cu system, the copper catalyst facilitates the decarboxylation of the carboxylic acid to generate an organocopper species (Ar'-Cu). wikipedia.org Concurrently, the palladium catalyst undergoes oxidative addition with 4-bromopyridine to form a pyridyl-palladium complex. Transmetalation between the organocopper species and the palladium complex, followed by reductive elimination, yields the cross-coupled product and regenerates the active catalysts. wikipedia.org

| Catalyst System | Substrates | General Product | Proposed Key Intermediate | Significance |

| Palladium/Copper | Aryl Halide (e.g., 4-Bromopyridine), Carboxylic Acid | Biaryl (e.g., 4-Arylpyridine) | Aryl-Copper species, Aryl-Palladium complex | Overcomes limitations of ortho-substituted substrates. researchgate.net |

| Palladium/Silver | Aryl Halide, Carboxylic Acid | Biaryl | Aryl-Silver species | Allows coupling with aryl triflates at lower temperatures. researchgate.net |

| Palladium (monometallic) | Heteroaryl Carboxylic Acid, Aryl Halide | Biaryl-Heterocycle | Aryl-Palladium complex | Tolerates heteroatoms in the carboxylic acid partner. wikipedia.org |

C-H Activation and C-C Coupling Reactions

Direct C-H activation and functionalization have become a cornerstone of modern organic synthesis, offering a more atom- and step-economical approach to creating C-C bonds by avoiding the pre-functionalization of substrates. nih.gov Ruthenium-based catalysts have proven particularly effective for the regioselective C-H arylation of arenes and heteroarenes containing directing groups. researchgate.netmdpi.com

In the context of pyridine derivatives, such as 2-phenylpyridine (B120327), ruthenium catalysts can direct functionalization to specific positions. nih.govnih.gov For instance, the reaction of 2-phenylpyridine with aryl halides like 2-bromopyridine can lead to multiple C-H arylations. mdpi.com The mechanism for these transformations is generally thought to involve an initial ortho-C-H activation directed by the pyridine nitrogen, leading to the formation of a cyclometalated ruthenacycle intermediate. nih.gov This arylruthenium species then exhibits a strong directing effect, promoting functionalization at the C-H position para to the newly formed C-Ru bond, which corresponds to the meta position of the phenyl ring. nih.gov

Research has demonstrated the first transition-metal-catalyzed, meta-selective C-H bromination using a ruthenium catalyst, [{Ru(p-cymene)Cl₂}₂], and tetrabutylammonium (B224687) tribromide (TBATB). nih.gov This method provides access to meta-brominated 2-phenylpyridine derivatives, which are valuable precursors for further derivatization through subsequent cross-coupling reactions. nih.govnih.gov

| Catalyst | Directing Group | Reagent | Selectivity | Product Type |

| [{Ru(p-cymene)Cl₂}₂] | Pyridine | Aryl Bromide | Ortho (to DG) | Arylated Pyridine |

| [{Ru(p-cymene)Cl₂}₂] | Pyridine (on Phenylpyridine) | Tetrabutylammonium Tribromide | Meta (on Phenyl ring) | Meta-Brominated Phenylpyridine |

| [Ru(OAc)₂(p-cymene)] | Pyridine (on Phenylpyridine) | Aryl Halide | Ortho (to DG) | Arylated Phenylpyridine |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for 4-bromopyridine, where the bromine atom at the C-4 position is displaced by a nucleophile. The pyridine ring's electron-deficient nature, caused by the electronegative nitrogen atom, facilitates this reaction, especially at the C-2 and C-4 positions which are electronically analogous to the ortho and para positions of nitro-activated benzene (B151609) rings. stackexchange.com

The SNAr mechanism proceeds via a two-step addition-elimination pathway. First, the nucleophile attacks the C-4 carbon, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com This intermediate is resonance-stabilized, with a key resonance structure placing the negative charge on the electronegative nitrogen atom, which significantly lowers the activation energy for attack at the C-4 (and C-2) position compared to the C-3 position. stackexchange.com In the second, typically faster step, the leaving group (bromide) is eliminated, restoring the aromaticity of the ring to yield the substituted product.

Kinetic studies of SNAr reactions on halopyridines often show a reactivity order of F > Cl ≈ Br > I. nih.gov This "element effect" is considered strong evidence that the initial nucleophilic addition is the rate-determining step, as the more electronegative halogen (fluorine) is better at stabilizing the anionic Meisenheimer complex through induction, despite being a poorer leaving group. nih.gov The reactivity of 4-halopyridines is generally greater than that of 2-halopyridines, which can be attributed to steric hindrance at the C-2 position and more effective resonance stabilization of the intermediate from C-4 attack. stackexchange.com

| Nucleophile | Solvent | Product | Relative Reactivity (Leaving Group) |

| Piperidine | Methanol | N-(pyridin-4-yl)piperidine | F > Cl ≈ Br > I |

| Methoxide Ion | Methanol | 4-Methoxypyridine | Br > Cl |

| Thiophenoxide Ion | Methanol | 4-(Phenylthio)pyridine | Br > Cl |

Radical Reactions and Hydroarylation

This compound is an effective substrate in radical reactions, particularly in photocatalytic processes for C-C bond formation. smolecule.com These methods offer mild and selective alternatives to traditional transition-metal-catalyzed couplings. organic-chemistry.orgnih.gov

One prominent example is the anti-Markovnikov hydroarylation of olefins. smolecule.com In this reaction, a photoredox catalyst, typically an iridium complex like [Ir(ppy)₂(dtbbpy)]PF₆, is excited by visible light. smolecule.com The excited catalyst then reduces the 4-bromopyridine through a proton-coupled electron transfer (PCET) mechanism, generating a pyridyl radical. nih.govacs.org This highly reactive radical intermediate then adds to an electron-rich olefin with anti-Markovnikov regioselectivity. The reaction is completed by a hydrogen atom transfer (HAT) step, often mediated by a polarity-reversal catalyst, to yield the final hydroarylated product. nih.gov

A notable metal-free approach involves the use of purple light to promote the radical coupling of 4-bromopyridine with Grignard reagents. organic-chemistry.org This process is initiated by a photo-stimulated single electron transfer (SET) from the Grignard reagent to the bromopyridine, generating a pyridyl radical without the need for a transition metal catalyst. organic-chemistry.org This method is compatible with a wide range of alkyl and aryl Grignard reagents and proceeds via a photoinduced SRN1 mechanism. organic-chemistry.org

| Method | Catalyst/Promoter | Radical Generation | Coupling Partner | Key Feature |

| Photocatalytic Hydroarylation | Iridium Complex | Proton-Coupled Electron Transfer (PCET) | Olefins, Alkynes | Anti-Markovnikov Selectivity |

| Light-Promoted Radical Coupling | Purple Light (405 nm) | Single Electron Transfer (SET) from Grignard | Grignard Reagents | Metal-Free C-C Bond Formation |

| Minisci-type Reaction | Silver Nitrate / (NH₄)₂S₂O₈ | Oxidative Decarboxylation | Carboxylic Acids | C4-Alkylation of Pyridine |

Polymerization Reactions

Halogenated pyridines, including 4-bromopyridine, can serve as monomers in polymerization reactions, although the free base is known to be unstable and can self-oligomerize. Studies on the analogous 4-chloropyridine (B1293800) have shown that it can polymerize to form a mixture of water-soluble substances characterized as pyridyl-4-chloropyridinium chlorides. These polymers are susceptible to hydrolysis, where the chlorine atom on the pyridine ring is displaced.

Furthermore, nucleophilic substitution polymerization represents a viable pathway for creating polymers from halopyridines. For instance, the condensation polymerization of dihalopyridines with dithiols proceeds via a nucleophilic aromatic substitution mechanism to form poly(pyridyl sulfide)s. acs.org While specific studies extensively detailing the polymerization of this compound are not abundant, the principles derived from related monomers suggest its potential in forming pyridinium-based polymers or participating in polycondensation reactions after conversion to its more reactive free base.

| Monomer | Reaction Type | Polymer Structure | Notes |

| 4-Chloropyridine | Self-Polymerization | Poly(pyridyl-4-chloropyridinium chloride) | Product is water-soluble and hydrolytically unstable. |

| Dihalopyridines | Nucleophilic Substitution Polymerization (with Dithiols) | Poly(pyridyl sulfide) | Forms polymer via condensation mechanism. acs.org |

| 4-Bromopyridine | Self-Oligomerization | Oligo(pyridinium) species | The free base is unstable and prone to this reaction. |

Metal-Free Catalysis

In recent years, there has been a significant push towards developing metal-free catalytic systems to promote sustainability and avoid issues associated with residual metal toxicity, particularly in pharmaceutical synthesis. preprints.orgcas.cn 4-Bromopyridine can participate in several C-C bond-forming reactions under metal-free conditions.

A prime example is the purple light-promoted radical coupling of 4-bromopyridine with Grignard reagents. organic-chemistry.org This reaction circumvents the need for any transition metal catalyst by using light energy to facilitate a single electron transfer (SET) from the organomagnesium compound to the bromopyridine, thereby generating the key pyridyl radical intermediate. organic-chemistry.org This method provides a green and efficient pathway to various alkylated and arylated pyridines. organic-chemistry.org

Another important class of metal-free reactions applicable to aryl halides like 4-bromopyridine is base-promoted homolytic aromatic substitution (HAS). cas.cn In these reactions, a strong base such as potassium tert-butoxide (KOt-Bu) can promote the formation of an aryl radical from the aryl halide. This radical can then add to another aromatic or heteroaromatic ring, followed by electron and proton transfer steps to yield the cross-coupled product. cas.cn These strategies are part of a growing field aiming to replace traditional metal-catalyzed cross-coupling reactions with more environmentally benign alternatives. preprints.org

| Reaction Type | Promoter/Conditions | Key Intermediate | Coupling Partner | Significance |

| Radical Coupling | Purple Light (405 nm) | Pyridyl Radical | Grignard Reagent | Avoids transition metal catalysts entirely. organic-chemistry.org |

| Homolytic Aromatic Substitution (HAS) | Strong Base (e.g., KOt-Bu) | Aryl Radical | N-containing Heteroarenes | Base-promoted metal-free C-C coupling. cas.cn |

| Photocatalytic Reduction | Organic Dyes / Semiconductors | Aryl Radical Anion | Hydrogen Atom Source | Metal-free generation of aryl radicals for further reaction. mdpi.com |

Halogen-Lithium Exchange Reactions

The halogen-lithium exchange is a pivotal reaction for the functionalization of this compound, enabling the formation of a highly reactive 4-pyridyllithium intermediate. This organolithium reagent can then be treated with various electrophiles to introduce a wide array of substituents onto the pyridine ring.

The reaction is kinetically controlled, with the rate being influenced by the stability of the carbanion intermediates. Studies have indicated that the halogen-lithium exchange involving halopyridines follows second-order kinetics, being first-order in both the halopyridine and the organolithium reagent. The general reactivity trend for the exchanged halogen is I > Br > Cl.

A significant challenge in performing halogen-lithium exchange on this compound is the instability of its free base, 4-bromopyridine, which is typically generated in situ by treatment with a base. This free base is prone to decomposition under ambient conditions. To circumvent this issue, continuous flow methodologies have been developed. These systems integrate the desalting of the hydrochloride, phase separation, and the subsequent halogen-lithium exchange into a single, rapid operation. This approach allows for the immediate consumption of the unstable 4-bromopyridine intermediate, with the entire reaction sequence being completed in as little as 20 seconds, often resulting in higher yields compared to traditional batch methods.

The mechanism of the subsequent nucleophilic aromatic substitution often proceeds through a negatively charged carbanion intermediate known as a Meisenheimer complex. The choice of the organolithium reagent and reaction conditions is crucial to avoid side reactions, such as nucleophilic attack on the pyridine ring by the alkyllithium reagent. For substrates bearing acidic protons, a combination of reagents like isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi) can be employed to achieve selective bromine-metal exchange without interference from the acidic groups.

Below is a table summarizing key aspects of halogen-lithium exchange reactions involving 4-bromopyridine.

| Reagent System | Reaction Conditions | Key Features |

| n-Butyllithium (n-BuLi) | Cryogenic temperatures (e.g., -78 °C) | Commonly used, but requires low temperatures to manage reactivity and stability. |

| i-PrMgCl / n-BuLi | Non-cryogenic conditions | Solves the problem of intermolecular quenching in the presence of acidic protons. |

| Continuous Flow | Ambient or controlled temperature | Manages the instability of the 4-bromopyridine free base, leading to rapid reactions and high yields. |

Tandem Reaction Sequences

This compound serves as a versatile starting material for various tandem reaction sequences, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. These sequences offer increased efficiency by reducing the number of purification steps, saving time and resources.

One notable example involves a tandem sequence initiated by a Suzuki-Miyaura cross-coupling reaction. In this sequence, this compound is first coupled with a boronic acid derivative. The resulting product can then undergo a subsequent intramolecular reaction, such as a directed metalation, to create more complex, polycyclic structures in a one-pot fashion.

Another type of tandem reaction involving a derivative of 4-bromopyridine is the sequential directed lithiation of N-Boc-4-methoxy-1,2-dihydropyridine. This process allows for the introduction of two different substituents at the C-5 and C-6 positions of the dihydropyridine (B1217469) ring in a single sequence.

Furthermore, tandem reactions can be designed to incorporate both a metal-catalyzed cross-coupling and a subsequent cyclization. For instance, the product of a Suzuki coupling with this compound can be designed to undergo a subsequent intramolecular C-H activation or other cyclization reactions to build complex heterocyclic systems.

The table below outlines examples of tandem reaction sequences involving derivatives of 4-bromopyridine.

| Initial Reaction | Subsequent Reaction(s) | Resulting Transformation |

| Suzuki-Miyaura Cross-Coupling | Regioselective Directed Metalation and Silylation | Formation of highly substituted biaryl pyridines. |

| Directed Lithiation | Second Directed Lithiation and Electrophile Trapping | Disubstitution of a dihydropyridine ring. |

| Michael Addition | Elimination | Formation of functionalized products from pyridinium (B92312) ylides and electron-deficient alkenes. |

These tandem strategies highlight the utility of this compound as a building block for the efficient synthesis of complex molecules with diverse functionalities.

Applications in Organic Synthesis

Role as a Versatile Synthetic Intermediate and Building Block

4-Bromopyridine (B75155) hydrochloride is widely recognized as a valuable synthetic intermediate and a key building block in the production of diverse organic compounds. lookchem.comguidechem.comfishersci.comchemicalbook.com Its significance is rooted in the unique properties of the pyridine (B92270) scaffold, which is considered a "privileged scaffold" in medicinal chemistry and drug design. The nitrogen atom in the pyridine ring imparts basicity and the ability to form hydrogen bonds, which can improve the solubility and bioavailability of drug molecules.

The compound serves as a crucial starting material in various sectors, including:

Pharmaceuticals: It is a key raw material and intermediate in the synthesis of numerous medicinal compounds and novel therapeutic agents. lookchem.comfishersci.comguidechem.com

Agrochemicals: It is a vital component in the formulation of crop protection products. lookchem.comfishersci.comguidechem.com

Dyestuffs: It functions as a significant intermediate in the production of various dyes and pigments. lookchem.comfishersci.com

The versatility of 4-Bromopyridine hydrochloride stems from the reactivity of the C-Br bond, which allows for a wide range of chemical modifications, enabling chemists to synthesize large libraries of compounds for exploring structure-activity relationships (SAR). guidechem.com

Synthesis of Complex Organic Molecules

The structural framework provided by this compound is integral to the synthesis of complex and biologically active molecules. Its application spans multiple therapeutic areas, including cancer, infectious diseases, and neurological disorders.

A notable example of its application is in the development of acetylcholinesterase (AChE) inhibitors. researchgate.net Furthermore, its utility is demonstrated in the late-stage functionalization of complex pharmaceuticals. Methodologies have been developed that allow for the direct installation of 4-pyridyl fragments into intricate, pre-existing drug molecules such as loratadine (B1675096) and prochlorperazine, showcasing the robustness of synthetic protocols that use this building block. researchgate.net The synthesis of the anticancer drug Sorafenib, for instance, can be achieved starting from 4-bromopyridine-2-carbonitrile (B16425), a derivative of 4-bromopyridine.

Construction of Diverse Organic Frameworks

Beyond its role in synthesizing discrete molecules, this compound is instrumental in the construction of larger, organized structures such as supramolecular assemblies and coordination polymers. guidechem.com After conversion to its free base, the nitrogen atom's lone pair of electrons can coordinate with metal centers, making 4-bromopyridine a functional ligand.

This coordinating ability is fundamental to its use in creating intricate and functional materials, including:

Magnetic Coordination Polymers: It is used as a ligand in the synthesis of coordination polymers with specific magnetic properties.

Metal-Organic Frameworks (MOFs): The 4-bromopyridine motif can be incorporated into linkers used to construct MOFs. Research has shown that connecting such linkers as "wires" within a MOF can allow for the modulation of the framework's electronic structure. sigmaaldrich.com

Supramolecular Compounds: The coordinating properties of the pyridine ring make it a valuable assembly material for preparing complex supramolecular structures through non-covalent interactions. guidechem.com

Functionalization Strategies for Pyridine Derivatives

A key aspect of using this compound is its strategic functionalization. The hydrochloride salt itself is often not directly used in coupling reactions due to its poor solubility in organic solvents. reddit.com Therefore, a common initial step is the liberation of the more reactive free base, 4-bromopyridine, by treatment with a base such as sodium hydroxide (B78521) or potassium carbonate. guidechem.comchemicalbook.com

Once the free base is obtained, the bromine atom at the C4 position serves as a versatile handle for a variety of synthetic transformations. While direct C-H functionalization of pyridines can be challenging due to the directing effects of the ring nitrogen, the presence of the halogen in 4-bromopyridine provides a reliable site for selective modification. researchgate.net Metal-halogen exchange reactions offer a pathway to generate pyridyl anions, which can then react with various electrophiles. researchgate.net However, the most widespread functionalization strategies involve transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis.

Integration into Multi-Step Synthetic Pathways

This compound is frequently employed in multi-step synthetic sequences to build more complex, functionalized pyridine derivatives. guidechem.com These pathways often begin with the conversion of the hydrochloride salt to its free base, which is then carried through subsequent transformations.

An illustrative multi-step synthesis starts with 4-bromopyridine and involves a sequence of esterification and ammonolysis to produce amide intermediates. A subsequent Hofmann degradation of a 4-bromo-2-pyridinecarboxamide intermediate, using bromine and sodium hydroxide, yields 2-amino-4-bromopyridine (B18318), a valuable functionalized derivative.

Modern advancements in chemical synthesis have seen the integration of such reactions into continuous flow processes. sigmaaldrich.com This technology allows for the linking of individual reactions into automated, multi-step sequences, which can significantly intensify processes like the amination of aryl halides. researchgate.netsigmaaldrich.comflinders.edu.au Flow chemistry offers benefits such as improved thermal control, efficient mixing, and the ability to confine reactive reagents, making complex syntheses more efficient and scalable. flinders.edu.aumit.edu

Formation of Carbon-Carbon and Carbon-Nitrogen Bonds

The formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, and this compound is a premier substrate for these transformations, primarily through palladium-catalyzed cross-coupling reactions. guidechem.comguidechem.com These methods have revolutionized the synthesis of aromatic compounds by enabling bond formation under relatively mild conditions.

Key cross-coupling reactions involving 4-bromopyridine include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (like a boronic acid or ester) to form a new C-C bond. guidechem.comguidechem.comwikipedia.org It is widely used to synthesize biaryl compounds. nih.govorganic-chemistry.org

Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, creating a new C-C bond. guidechem.comwikipedia.orgorganic-chemistry.org

Stille Coupling: An alternative C-C bond-forming reaction that couples the aryl bromide with an organotin reagent. guidechem.comnih.gov

Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds by coupling the aryl bromide with an amine. guidechem.comwikipedia.org This reaction has broad applicability and has been successfully used with various bromopyridines and amines, including ammonia (B1221849) and cyclohexane-1,2-diamine. chemspider.comacs.orgchemrxiv.org

The following table summarizes these key palladium-catalyzed cross-coupling reactions used to functionalize 4-bromopyridine.

| Reaction Name | Bond Formed | Coupling Partner | General Description |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Carbon-Carbon (C-C) | Organoboron Compound (e.g., Boronic Acid) | A versatile method for synthesizing biaryl compounds by coupling an organohalide with an organoboron species. wikipedia.orgorganic-chemistry.org |

| Heck Reaction | Carbon-Carbon (C-C) | Alkene | Forms substituted alkenes by coupling an organohalide with an alkene in the presence of a base. wikipedia.orglibretexts.org |

| Stille Coupling | Carbon-Carbon (C-C) | Organotin Compound | A C-C bond formation reaction that offers complementary reactivity to Suzuki coupling. guidechem.comnih.gov |

| Buchwald-Hartwig Amination | Carbon-Nitrogen (C-N) | Amine | A leading method for the synthesis of aryl amines from aryl halides. guidechem.comwikipedia.org |

These reactions underscore the exceptional utility of this compound as a foundational element for constructing a vast range of molecular architectures.

Medicinal Chemistry and Pharmaceutical Applications

Synthesis of Biologically Active Compounds

4-Bromopyridine (B75155) hydrochloride is a key intermediate in the creation of complex, biologically active compounds. chemimpex.com The bromine atom on the pyridine (B92270) ring is a versatile handle for various chemical reactions, most notably cross-coupling reactions. chemimpex.combiosynth.com This reactivity allows for the introduction of diverse molecular fragments, leading to the generation of extensive libraries of compounds for biological screening. The stability of the hydrochloride salt form makes it a preferred reagent in many synthetic protocols compared to its free base, which can be unstable. thieme-connect.comresearchgate.netdntb.gov.ua

Development of Pharmaceutical Agents

The structural motif of pyridine is present in numerous approved drugs, and 4-bromopyridine hydrochloride provides a reliable starting point for the synthesis of novel therapeutic agents. chemenu.com Its application spans several therapeutic areas, from neurological disorders to infectious diseases and cancer.

Targeting Neurological Disorders

This compound is a valuable precursor in the synthesis of drugs aimed at treating neurological disorders. chemimpex.com Its structure is incorporated into molecules designed to interact with specific targets in the central nervous system. Research in this area focuses on leveraging the pyridine core to develop agents with improved efficacy and potentially fewer side effects for conditions such as depression and anxiety.

Anticancer Agents and Cancer Therapies

In the field of oncology, derivatives of 4-bromopyridine have been investigated for their potential as anticancer agents. chemimpex.com The pyridine scaffold can be elaborated through reactions at the bromine-substituted position to create compounds that inhibit key proteins involved in cancer progression. For instance, it can be used as a starting material in the synthesis of kinase inhibitors, a class of targeted cancer therapies.

Antitubercular Agents

The global health threat of tuberculosis has spurred the search for new and effective treatments. Derivatives of 4-bromopyridine have shown promise as antitubercular agents. Research has demonstrated that compounds incorporating the 4-bromopyridine moiety can exhibit significant activity against Mycobacterium tuberculosis. nih.gov For example, a study on pyridine-2-methylamine derivatives, which can be synthesized from precursors related to 4-bromopyridine, identified compounds with potent antitubercular activity. nih.gov The effectiveness of these agents is often evaluated by their minimum inhibitory concentration (MIC) against the H37Rv strain of M. tuberculosis. nih.gov

| Compound Class | Target | Key Findings |

| Pyridine-2-methylamine derivatives | MmpL3 | Compounds showed good activity with MIC values as low as 0.5-1 µg/mL. nih.gov |

| Substituted piperazine (B1678402) compounds | Mycobacterium tuberculosis | Various synthesized compounds were evaluated for their efficacy. |

Antimicrobial and Antibacterial Properties of Derivatives

Beyond tuberculosis, derivatives of 4-bromopyridine have demonstrated broader antimicrobial and antibacterial properties. The pyridine ring is a common feature in many antimicrobial agents, and modifications facilitated by the bromo-substituent allow for the fine-tuning of activity against various bacterial strains. researchgate.net Studies have shown that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. Imidazo[4,5-b]pyridine derivatives, synthesized from bromo-substituted pyridines, have also been explored for their antimicrobial potential. researchgate.net

Development of AChE Inhibitors

Acetylcholinesterase (AChE) inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease. This compound serves as a key building block in the synthesis of novel AChE inhibitors. thieme-connect.comresearchgate.netthieme-connect.de The synthesis often involves a desalting step to generate the more reactive free base, 4-bromopyridine, which can then undergo further reactions. thieme-connect.comresearchgate.netdntb.gov.ua Researchers have developed efficient, one-flow synthesis methods to produce AChE inhibitors from this compound, which can streamline the development of new therapeutic candidates for Alzheimer's disease. thieme-connect.comresearchgate.netdntb.gov.ua

| Synthetic Approach | Target Compound Class | Significance |

| One-flow synthesis | AChE inhibitors | Simplifies the preparation and reaction procedure from the hydrochloride salt. thieme-connect.comresearchgate.netdntb.gov.ua |

| N-benzylation of 4-(benzofuran-2-yl)pyridines | Benzofuran-based N-benzylpyridinium derivatives | Designed and synthesized as novel AChE inhibitors. researchgate.net |

Antidiabetic and Antiarrhythmic Compounds

This compound serves as a key starting material in the synthesis of compounds targeting significant health conditions such as diabetes and cardiac arrhythmia.

In the pursuit of novel antidiabetic agents, researchers have utilized this compound in palladium-catalyzed cross-coupling reactions. A notable example involves the synthesis of a potential antidiabetic drug, designated as compound 4 in one study, through a Suzuki coupling reaction. maynoothuniversity.ie In this synthesis, this compound was reacted with (2-methoxyphenyl)boronic acid in the presence of a palladium catalyst (Pd(PPh3)4) and a base (Cs2CO3) to form the target molecule. maynoothuniversity.ie This compound later demonstrated an ability to restore glucose and insulin (B600854) sensitivity to normal levels in animal models of established insulin resistance. maynoothuniversity.ie

The pyridine moiety is also a core component of certain antiarrhythmic drugs. The Class I antiarrhythmic agent, Disopyramide, is synthesized using a bromopyridine intermediate. slideshare.net While the synthesis starts with 2-bromopyridine (B144113), the principles of nucleophilic substitution at the bromine-substituted carbon are analogous. slideshare.netgoogle.com The synthesis involves the reaction of the bromopyridine with phenylacetonitrile (B145931) in the presence of a strong base like sodium amide. slideshare.net This demonstrates the utility of bromopyridines as precursors for constructing the complex carbon skeletons required for antiarrhythmic activity.

Table 1: Synthesis of Bioactive Compounds from 4-Bromopyridine Precursors

| Precursor | Reagents | Reaction Type | Resulting Compound Class | Therapeutic Target |

|---|---|---|---|---|

| This compound | (2-methoxyphenyl)boronic acid, Pd(PPh3)4, Cs2CO3 | Suzuki Coupling | Biaryl Pyridine | Antidiabetic maynoothuniversity.ie |

| 2-Bromopyridine | Phenylacetonitrile, Sodium Amide | Nucleophilic Substitution | α-phenyl-α-(2-pyridyl)acetonitrile intermediate | Antiarrhythmic (Disopyramide) slideshare.net |

Role in Drug Discovery and Development

This compound is widely recognized as a crucial intermediate and building block in drug discovery and development. chemimpex.comfishersci.com Its utility stems from the reactive nature of the carbon-bromine bond, which allows for its incorporation into a wide variety of more complex molecules through established synthetic methodologies. chemimpex.com It serves as a precursor molecule for a range of pyridine derivatives, where the bromine atom can be readily displaced or used as a handle in coupling reactions. guidechem.com

The compound is particularly noted for its application in the synthesis of pharmaceuticals targeting neurological disorders and in oncology. chemimpex.com Its ability to participate in reactions that form complex molecular frameworks streamlines the development process for new chemical entities in both academic and industrial research settings. chemimpex.com As a versatile synthetic intermediate, it facilitates the exploration of novel compounds and aids in establishing structure-activity relationships (SAR) by allowing chemists to systematically modify the 4-position of the pyridine ring. fishersci.comthermofisher.in

Scaffold Design and Modification for Enhanced Biological Activity

In medicinal chemistry, a "scaffold" refers to a core molecular structure that serves as a template for designing new drugs. mdpi.com this compound provides a stable and reliable pyridine scaffold for the development of new therapeutic agents. chemimpex.com The pyridine ring itself is considered a "privileged scaffold" because it is a recurring motif in many successful drugs and can interact with a wide range of biological targets. mdpi.compharmablock.com

The true synthetic value of the 4-bromopyridine scaffold lies in the bromine atom, which acts as a versatile handle for molecular modification. chemimpex.com It is an ideal substrate for numerous transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Heck reactions. guidechem.com These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds, allowing chemists to "decorate" the pyridine scaffold with diverse functional groups. This modification is critical for optimizing a compound's biological activity, selectivity, and pharmacokinetic properties. For instance, coupling various aryl boronic acids to the 4-position via a Suzuki reaction can generate a library of biaryl pyridine compounds, each with potentially different biological effects. maynoothuniversity.ie This strategy is fundamental to lead optimization in drug discovery, where small structural changes can lead to significant improvements in therapeutic potential.

Table 2: Examples of Scaffold Modification using 4-Bromopyridine Precursors

| Modification Reaction | Reagents/Catalyst | New Functional Group | Purpose/Resulting Structure |

|---|---|---|---|

| Suzuki–Miyaura Coupling | Aryl boronic acids, Palladium catalyst | Aryl group | Synthesis of biaryl compounds for screening (e.g., antidiabetic agents) maynoothuniversity.ie |

| Nucleophilic Substitution | Amines, Thiols | Amino or Thioether groups | Creation of 4-aminopyridine (B3432731) or 4-thiopyridine derivatives |

| Radical Hydroarylation | Olefins, Photoredox catalyst | Alkyl group | Anti-Markovnikov addition to form C(sp³)-C(sp²) bonds nih.gov |

Late-Stage Functionalization of Pharmaceutical Molecules

Late-Stage Functionalization (LSF) is a powerful and modern synthetic strategy that focuses on modifying complex molecules, such as drug candidates, in the final steps of their synthesis. researchgate.netnih.gov This approach avoids the need for lengthy de novo synthesis to create analogues of a lead compound, thereby accelerating the drug discovery process. researchgate.net The pyridine moiety is a common target for LSF due to its prevalence in bioactive molecules. unimi.it

While direct C-H functionalization is a major focus of LSF, the use of pre-functionalized building blocks like 4-bromopyridine is also a key strategy. The reactivity of the C-Br bond allows for the selective introduction of a 4-pyridyl group onto a complex molecule or, conversely, the modification of a 4-bromopyridine-containing drug. Radical-based methods, such as Minisci-type reactions, are often employed for functionalizing pyridine rings. unimi.it Furthermore, photocatalytic methods have been developed for the radical hydroarylation of olefins using halopyridines, including 4-bromopyridine. nih.gov In one study, a photoredox process using an iridium catalyst enabled the anti-Markovnikov hydroarylation of vinyl acetate (B1210297) with 4-bromopyridine, demonstrating a modern method for forming C-C bonds under mild conditions suitable for complex molecules. nih.gov These advanced techniques underscore the enduring relevance of building blocks like this compound in the efficient diversification of drug-like molecules. nih.govresearchgate.net

Catalysis and Ligand Design

Role as a Ligand in Metal-Catalysed Systems

While often employed as a reactive substrate, 4-bromopyridine (B75155) (typically generated from its hydrochloride salt via treatment with a base) also functions as a ligand in the construction of complex coordination systems. alfa-chemistry.com Its nitrogen atom possesses a lone pair of electrons capable of coordinating to a metal center, influencing the metal's electronic properties and steric environment. This coordination is fundamental to its role in forming intricate, functional materials.

A notable application is in the self-assembly of three-dimensional cyanido-bridged coordination networks. alfa-chemistry.com Research has demonstrated that introducing 4-bromopyridine into systems containing a 3d metal ion (M = Zn, Mn, Ni) and the cyanido-bridged complex [Nb(CN)8] results in the formation of novel networks with the general formula {[M(4-Brpy)4]2[Nb(CN)8]}·nH2O. alfa-chemistry.com In these structures, the 4-bromopyridine molecule acts as a terminal ligand, coordinating to the M(II) centers. The specific properties of the resulting materials are highly dependent on the metal ion used; for instance, the nickel-containing network is an achiral ferromagnet, while the zinc-based system is a chiral paramagnet. alfa-chemistry.com The manganese-containing network uniquely combines both properties, demonstrating how the 4-bromopyridine ligand can induce chirality and influence magnetic behavior in molecular-based magnets. alfa-chemistry.com

Furthermore, 4-bromopyridine has been utilized as a ligand in the preparation of cyano-bridged metal assemblies, such as {Fe2[Nb(CN)8] · (4-bromopyridine)8 · 2H2O}, to study their magneto-optical functions. alfa-chemistry.com

Rational Ligand Design for Optimized Catalytic Reactions

Rational ligand design is a cornerstone of modern catalysis, aiming to create or select ligands that optimize a catalyst's activity, selectivity, and stability for a specific transformation. This process involves a deep understanding of reaction mechanisms and the steric and electronic effects of the ligand. acs.orgbiorxiv.org The design of ligands often focuses on modulating the electron density at the metal center; electron-rich ligands can, for example, promote faster oxidative addition, which is often the rate-determining step in cross-coupling reactions. researchgate.net

In the context of 4-bromopyridine, its derivatives can be envisioned as components of more complex, bifunctional ligands. For instance, a new organometallic ligand, 1-ferrocenyl-3-(5-bromopyridyl)-prop-3-enol-1-one, was synthesized by reacting a ferroceneacyl anion with ethyl-5-bromonicotinate. acs.org This rationally designed ligand combines the redox properties of ferrocene (B1249389) with the coordinating ability of the pyridyl nitrogen, ultimately forming a two-dimensional heteronuclear (Fe-Cu) coordination polymer. acs.org

While 4-bromopyridine itself is a simple monodentate ligand, its electronic properties (an electron-deficient pyridine (B92270) ring due to the bromine atom) and steric profile are key considerations when it is used as a substrate in reactions that are highly sensitive to the ligand on the metal catalyst. Kinetic analysis of catalytic cycles can guide the rational modification of ligands to overcome challenges, such as coupling sterically hindered substrates. acs.org The principles of rational design thus apply not only to the ligands used in the catalyst but also to understanding how substrates like 4-bromopyridine will interact within the catalytic system, thereby enabling the optimization of reaction conditions for higher efficiency and broader substrate scope. acs.org

Palladium-Catalyzed Processes

4-Bromopyridine hydrochloride is a prominent substrate in palladium-catalyzed cross-coupling reactions, a powerful class of methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov

One of the most common applications is in the Suzuki-Miyaura coupling reaction . For example, this compound has been successfully coupled with arylboronates using a SiliaCat DPP-Pd catalyst, which is an organosilica matrix functionalized with diphenylphosphine (B32561) ligands bound to palladium. beilstein-journals.org This heterogeneous catalyst allows for a one-pot borylation and subsequent Suzuki-Miyaura coupling, converting aryl halides and this compound into unsymmetrical biaryl products with high efficiency. beilstein-journals.org

4-Bromopyridine is also a key reactant in Negishi coupling reactions , which involve the coupling of organozinc reagents with organic halides. It has been used in the synthesis of 2,2'-bipyridine (B1663995) derivatives by coupling with 2-pyridyl zinc halides in the presence of a palladium catalyst like Pd(dba)2 with an appropriate phosphine (B1218219) ligand such as XPhos. mdpi.com Furthermore, palladium catalysts bearing ligands like Q-phos have been shown to effectively catalyze the α-arylation of zinc enolates of esters with 3- and 4-bromopyridine, demonstrating high functional group tolerance. nih.gov

Reductive homocoupling of bromopyridines, including the 4-isomer, can be achieved using palladium catalysts to synthesize symmetrical bipyridines. mdpi.com Various catalytic systems, such as those using Pd(OAc)2 with indium or in bimetallic systems with copper, have been developed for this purpose. mdpi.com

The table below summarizes selected palladium-catalyzed reactions involving 4-bromopyridine.

| Reaction Type | Catalyst System | Coupling Partner | Key Findings | Ref |

| Suzuki-Miyaura Coupling | SiliaCat DPP-Pd | Arylboronate | Quantitative conversion to unsymmetrical biaryl product in a one-pot reaction. | beilstein-journals.org |

| Negishi Coupling | Pd(dba)₂, XPhos | 2-Pyridyl zinc halide | Efficient synthesis of 2,2'-bipyridine derivatives. | mdpi.com |

| α-Arylation of Esters | Pd(dba)₂, Q-phos | Zinc enolate of tert-butyl acetate (B1210297) | Good yields (90%) for the coupling with 4-bromopyridine at 70 °C. | nih.gov |

| Homocoupling | Pd(OAc)₂, Indium, LiCl | 4-Bromopyridine | Efficient formation of 4,4'-bipyridine (B149096) in good to excellent yield. | mdpi.com |

Other Transition Metal Catalysis (e.g., Zinc, Copper, Nickel)

Beyond palladium, this compound and its free base are reactive partners in catalytic systems based on other transition metals like zinc, copper, and nickel.

Zinc: Zinc plays a multifaceted role in reactions involving 4-bromopyridine. It is often used as a co-catalyst or a reductant. In some palladium-catalyzed cross-coupling reactions between a halopyridine and a Grignard reagent, the addition of a zinc salt like ZnCl₂ is crucial for achieving high yields. google.com Zinc metal powder also serves as the terminal reductant in nickel-catalyzed cross-electrophile coupling reactions, which can join heteroaryl halides like 4-bromopyridine with alkyl halides. acs.orgorganic-chemistry.org Furthermore, organozinc reagents, formed via transmetalation from other organometallics or direct insertion of zinc, are key coupling partners in Negishi reactions catalyzed by palladium or nickel. mdpi.comnih.gov

Copper: Copper-catalyzed reactions provide an economical alternative to palladium for certain transformations. This compound has been used as a reactant in the copper(I)-catalyzed nucleophilic addition of ynamides. acs.org In this process, the hydrochloride is treated with a base like N,N-diisopropylethylamine, and the resulting activated pyridine species reacts with the ynamide in the presence of a copper catalyst to form 1,2-dihydropyridine derivatives in high yield. acs.org The general mechanism for copper-catalyzed C-N cross-coupling often involves an oxidative addition/reductive elimination cycle with Cu(I)/Cu(III) species or a single electron transfer (SET) pathway. chim.itmdpi.com